Beta-Amyloid (36-44) is a fragment of the amyloid beta peptide, which plays a crucial role in the pathology of Alzheimer's disease. This peptide is derived from the amyloid precursor protein through enzymatic cleavages by beta-secretase and gamma-secretase. The aggregation of beta-amyloid peptides, particularly the 42-amino acid variant, is associated with neurodegenerative processes and the formation of amyloid plaques in the brains of individuals with Alzheimer's disease.
The primary source of beta-amyloid peptides, including Beta-Amyloid (36-44), is the amyloid precursor protein. This transmembrane protein undergoes proteolytic processing, primarily by beta-secretase and gamma-secretase, to yield various lengths of amyloid beta peptides, including those ranging from 36 to 43 amino acids .
Beta-Amyloid (36-44) belongs to a class of peptides known as amyloid beta peptides. These peptides are categorized based on their length and structural properties, with Beta-Amyloid (36-44) representing a specific C-terminal fragment that has been implicated in oligomerization and aggregation processes relevant to Alzheimer's disease pathology .
The synthesis of Beta-Amyloid (36-44) can be achieved through several methods:
The synthesis often requires optimization of conditions such as pH, temperature, and enzyme concentrations to maximize yield and purity. Additionally, mass spectrometry is frequently used to confirm the identity and integrity of synthesized peptides.
Beta-Amyloid (36-44) is characterized by its unique sequence, which contributes to its propensity for aggregation. The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography. These analyses reveal that segments of the peptide can adopt alpha-helical or beta-sheet conformations depending on environmental conditions .
The structural analysis indicates that residues in positions 36-44 are critical for oligomerization. The hydrophobic C-terminal region plays a significant role in promoting aggregation into fibrillar structures associated with Alzheimer's disease pathology .
Beta-Amyloid (36-44) participates in several key reactions:
These reactions are influenced by factors such as pH, ionic strength, and the presence of other cellular components. Kinetic studies often utilize fluorescence spectroscopy or circular dichroism to monitor changes in secondary structure during aggregation processes .
The mechanism by which Beta-Amyloid (36-44) exerts its effects involves several steps:
Studies have shown that the presence of oligomeric forms correlates with cognitive decline in Alzheimer's patients, emphasizing the importance of understanding these mechanisms for therapeutic development .
Relevant analyses often include circular dichroism spectroscopy to assess secondary structure content and dynamic light scattering for particle size distribution during aggregation studies .
Beta-Amyloid (36-44) is primarily used in research related to Alzheimer's disease:
The Aβ(36-44) sequence is generated through the sequential proteolytic processing of the Amyloid Precursor Protein (APP) by β-secretase (BACE1) and γ-secretase. γ-secretase cleavage is imprecise, producing Aβ peptides of varying lengths. The Aβ42 isoform, containing the 36-44 sequence, is particularly significant due to its enhanced hydrophobicity and aggregation propensity compared to Aβ40 [5] [6]. The C-terminal residues, including the 36-44 region, are critical for the initial misfolding events that seed the formation of soluble oligomers and insoluble fibrils.
Table 1: Key Aβ Isoforms and Characteristics Influenced by the C-terminal Region (including 36-44)
Isoform | Length | Relative Abundance | Aggregation Propensity | Primary Pathological Association | Role of 36-44 Region |
---|---|---|---|---|---|
Aβ40 | 40 residues | ~80-90% of total Aβ | Moderate | Cerebrovascular amyloid (CAA) | Contributes to stability, less hydrophobic than Aβ42 |
Aβ42 | 42 residues | ~5-10% of total Aβ | Very High | Neuritic Plaques, Soluble Oligomers | High hydrophobicity, critical for nucleation and oligomer stability |
Aβ38 | 38 residues | Low | Low | Considered less pathogenic | Shorter C-terminus reduces aggregation |
Aβ43 | 43 residues | Very Low | High | Plaques | Similar to Aβ42, potentially even more amyloidogenic |
The soluble oligomers of Aβ, whose structure and stability are critically dependent on the C-terminal hydrophobic domains like 36-44, are potent disruptors of synaptic function and integrity, preceding significant neuronal loss.
Table 2: Mechanisms of Aβ(36-44) Oligomer-Induced Synaptic Dysfunction
Target/Mechanism | Effect | Consequence |
---|---|---|
NMDA Receptor Dysregulation | Internalization, altered subunit composition (e.g., GluN2B), excessive calcium influx | LTP impairment, excitotoxicity, synaptic loss |
AMPA Receptor Trafficking | Increased endocytosis, reduced surface expression | Weakened synaptic transmission, spine shrinkage |
mGluR5 Signaling | Potentiated mGluR5 signaling | Increased LTD, tau phosphorylation |
Cellular Prion Protein (PrP^C^) | Oligomer binding to PrP^C^ | Fyn kinase activation, NMDA-R phosphorylation, synaptotoxicity |
Mitochondrial Function | Oligomer binding, pore formation, ROS overproduction | Energy failure, oxidative damage, apoptosis |
Neurotransmitter Systems | Impaired ACh release, glutamate clearance failure, GABAergic dysfunction | Cognitive deficits, network hyperexcitability |
While Aβ accumulation is an upstream event, the development of neurofibrillary tangles composed of hyperphosphorylated tau protein is more closely correlated with cognitive decline in AD. Aβ(36-44) containing oligomers act as potent instigators of tau pathology.
The production, processing, and aggregation of Aβ, including isoforms containing the 36-44 sequence, are strongly influenced by genetic factors and modulated by epigenetic mechanisms.
Table 3: Key Genetic Modulators of Aβ(36-44) Production and Aggregation
Gene | Locus | Protein Function | Impact on Aβ(36-44) Context | AD Association |
---|---|---|---|---|
APP | 21q21.3 | Amyloid Precursor Protein | Mutations/Duplication: ↑ Total Aβ, ↑Aβ42/Aβ40 ratio, ↑Aggregation | ADAD (Mutations/Dup), DS (Trisomy 21) |
PSEN1 | 14q24.2 | Catalytic subunit of γ-secretase | Mutations: Altered γ-secretase specificity → ↑Aβ42/Aβ40 ratio | ADAD |
PSEN2 | 1q31-q42 | Catalytic subunit of γ-secretase | Mutations: Altered γ-secretase specificity → ↑Aβ42/Aβ40 ratio (Less penetrant than PSEN1) | ADAD |
APOE | 19q13.2 | Lipid transport, Aβ clearance, aggregation | ε4 allele: ↓Aβ clearance, ↑Aggregation; ε2 allele: Protective | LOAD (ε4 major risk factor) |
SORL1 | 11q23.2-q24.2 | Sorting APP to Golgi/ER, ↓BACE1 access | Loss-of-Function Variants: ↑APP processing by BACE1 → ↑Aβ | LOAD |
TREM2 | 6p21.1 | Microglial receptor, phagocytosis | Loss-of-Function Variants: ↓Aβ clearance, ↓Microglial response | LOAD |
Table 4: Epigenetic Mechanisms Modulating Aβ(36-44) Relevant Pathways
Epigenetic Mechanism | Key Enzymes/Factors | Target Genes/Pathways in AD | Potential Impact on Aβ(36-44) |
---|---|---|---|
DNA Methylation (5mC) | DNMT1, DNMT3A, DNMT3B | APP, BACE1, PSEN1, APOE, SORL1, TREM2 | Altered expression → Modulated Aβ production, clearance, aggregation |
DNA Hydroxymethylation (5hmC) | TET1, TET2, TET3 | APP, BACE1, PSEN1, Neuroplasticity genes | Potential role in active demethylation and gene regulation → Modulated Aβ production and neuronal resilience |
Histone Acetylation | HATs (e.g., p300/CBP), HDACs (e.g., HDAC2, HDAC6) | Global chromatin state, APP, BACE1, Neuroinflammatory genes | Altered chromatin accessibility → Modulated Aβ production and neurotoxicity pathways |
MicroRNA (miRNA) | miR-29a/b/c, miR-107, miR-124, miR-132 | BACE1 (miR-29, miR-107), Tau (miR-132), APP regulators | Post-transcriptional regulation → Modulated Aβ production (BACE1 level), tauopathy, synaptic function |
Mitoepigenetics (mtDNA 5mC/5hmC) | Mitochondrial DNMTs? TET? | mtDNA-encoded genes (e.g., respiratory chain) | Potential impact on mitochondrial function → Modulated energy supply, ROS, Aβ-induced toxicity |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5